N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide (NAM-POB) is an important organic compound that is used in many scientific research applications. It is a derivative of benzamide, which is an organic compound that is widely used in medicinal and pharmaceutical applications. NAM-POB is an important compound in the field of synthetic organic chemistry and has been used in a wide variety of scientific research applications, such as drug discovery, drug synthesis, and drug metabolism.
Scientific Research Applications
Gastrokinetic Activity
Research has shown that certain benzamide derivatives, including those structurally related to N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, have significant gastrokinetic activity. These compounds were effective in enhancing gastric emptying in animal models, indicating potential therapeutic applications in gastrointestinal motility disorders (Kato et al., 1992).
Neuroleptic Activity
Benzamides like this compound have been synthesized and evaluated for their neuroleptic activity. These compounds demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential use in treating psychosis (Iwanami et al., 1981).
Crystal Forms and Stability
The preparation and characterization of crystalline forms of related benzamides have been studied, providing insights into their physical properties and stability. This information is crucial for the development of pharmaceutical formulations (Yanagi et al., 2000).
Antimicrobial Properties
Research on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, which are chemically related to this compound, has shown promising antibacterial and antifungal activities against a range of microorganisms (Ertan et al., 2007).
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-4-pentoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-3-4-5-12-24-16-9-6-14(7-10-16)19(22)21-17-13-15(20)8-11-18(17)23-2/h6-11,13H,3-5,12,20H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUXYYSLWSCANI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.